molecular formula C8H9N5 B13766597 3-Methylpyrido[3,4-b]pyrazine-5,7-diamine CAS No. 74023-40-8

3-Methylpyrido[3,4-b]pyrazine-5,7-diamine

Cat. No.: B13766597
CAS No.: 74023-40-8
M. Wt: 175.19 g/mol
InChI Key: ZQLOTNQYQYLGHR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methylpyrido[3,4-b]pyrazine-5,7-diamine typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate pyridine and pyrazine derivatives under controlled conditions. The reaction often requires the use of catalysts and specific solvents to achieve the desired product with high yield .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Methylpyrido[3,4-b]pyrazine-5,7-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

3-Methylpyrido[3,4-b]pyrazine-5,7-diamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Methylpyrido[3,4-b]pyrazine-5,7-diamine involves its interaction with specific molecular targets. It can inhibit certain enzymes or receptors, leading to altered cellular pathways. For instance, it may inhibit kinase activity, affecting signal transduction pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Methylpyrido[3,4-b]pyrazine-5,7-diamine stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a versatile compound in medicinal chemistry .

Properties

74023-40-8

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

IUPAC Name

3-methylpyrido[3,4-b]pyrazine-5,7-diamine

InChI

InChI=1S/C8H9N5/c1-4-3-11-5-2-6(9)13-8(10)7(5)12-4/h2-3H,1H3,(H4,9,10,13)

InChI Key

ZQLOTNQYQYLGHR-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(N=C(C=C2N=C1)N)N

Origin of Product

United States

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